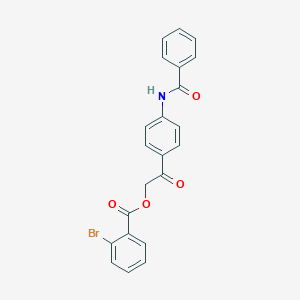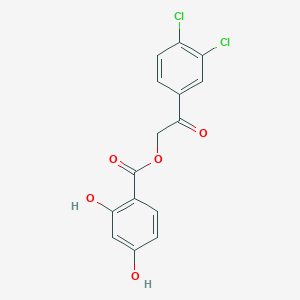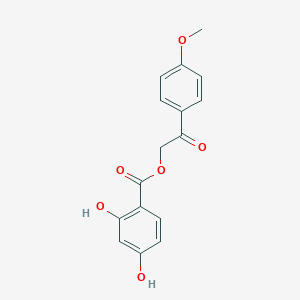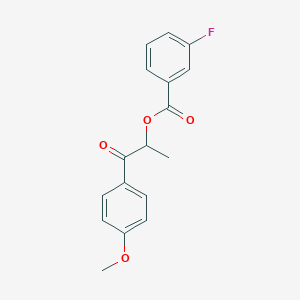![molecular formula C16H23N3O3S B500570 2-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide CAS No. 902116-77-2](/img/structure/B500570.png)
2-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Mécanisme D'action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to interact with metal ions and can act as a ligand in coordination chemistry . This compound may interact with enzymes such as cytochrome P450, which contains a heme group that can coordinate with the nitrogen atoms in the imidazole ring. Additionally, it may interact with proteins that have histidine residues, as the imidazole ring can form hydrogen bonds and coordinate with metal ions present in the active sites of these proteins .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by interacting with receptors that have imidazole-binding sites. This interaction can lead to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of G-protein coupled receptors (GPCRs) that are involved in cell signaling pathways . Additionally, it may influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The imidazole ring can bind to metal ions in the active sites of enzymes, leading to enzyme inhibition or activation . This compound may inhibit enzymes such as cytochrome P450 by coordinating with the heme group, thereby affecting the enzyme’s catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors that have imidazole-binding sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At high doses, it may cause toxic or adverse effects, such as liver damage or disruption of metabolic pathways . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound may affect metabolic flux by modulating the activity of enzymes involved in metabolic pathways . Additionally, it may influence metabolite levels by altering the expression of genes involved in metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters that recognize the imidazole ring . Once inside the cell, it may bind to proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it may be targeted to the mitochondria, where it can affect metabolic pathways and cellular respiration . The subcellular localization of the compound can impact its activity and function within the cell .
Propriétés
IUPAC Name |
2-ethoxy-N-(3-imidazol-1-ylpropyl)-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-4-22-15-10-13(2)14(3)11-16(15)23(20,21)18-6-5-8-19-9-7-17-12-19/h7,9-12,18H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPNYLIRUQKLFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500487.png)
![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)






![2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate](/img/structure/B500500.png)




